(Isothiocyanatomethoxy)benzene

Description

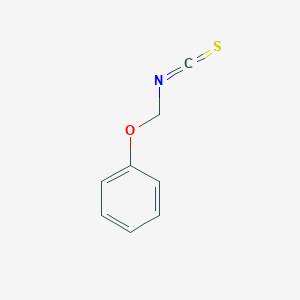

Structure

3D Structure

Properties

CAS No. |

64217-60-3 |

|---|---|

Molecular Formula |

C8H7NOS |

Molecular Weight |

165.21 g/mol |

IUPAC Name |

isothiocyanatomethoxybenzene |

InChI |

InChI=1S/C8H7NOS/c11-7-9-6-10-8-4-2-1-3-5-8/h1-5H,6H2 |

InChI Key |

VVXRSDROLUIDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCN=C=S |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Isothiocyanatomethoxy Benzene

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of substituted thioureas. This reaction proceeds through the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate. The electron-donating methoxy (B1213986) group on the aryl ring of (isothiocyanatomethoxy)benzene can slightly decrease the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate; however, the reaction with amines remains a facile process. researchgate.netresearchgate.net

The general reaction is as follows:

CH₃O-C₆H₄-N=C=S + R₂NH → CH₃O-C₆H₄-NH-C(=S)-NR₂

The reaction is typically carried out by mixing the isothiocyanate and the amine in a suitable solvent at room temperature or with gentle heating. reddit.com A variety of amines, including aliphatic and aromatic primary and secondary amines, can be used to generate a diverse library of thiourea (B124793) derivatives. researchgate.net

Table 1: Examples of Thiourea Synthesis from Aryl Isothiocyanates and Amines This table is illustrative of the general reaction and not specific to this compound unless otherwise stated.

| Isothiocyanate | Amine | Product (Thiourea) | Conditions |

| Phenyl isothiocyanate | Aniline | 1,3-Diphenylthiourea | Reflux in solvent |

| 4-Methoxyphenyl (B3050149) isothiocyanate | Benzylamine | 1-Benzyl-3-(4-methoxyphenyl)thiourea | Room temperature in solvent |

| Benzyl (B1604629) isothiocyanate | Cyanoacetamide | Thiazole (B1198619) thione derivative | Triethylamine, elemental sulfur |

Data compiled from general knowledge of isothiocyanate reactivity.

Beyond amines, the isothiocyanate group of this compound reacts with a variety of other nucleophiles. These reactions lead to the formation of a range of sulfur and nitrogen-containing compounds. The general principle involves the addition of the nucleophile to the central carbon of the -N=C=S group.

Examples of nucleophiles and their corresponding products include:

Alcohols and Phenols: In the presence of a base, alcohols and phenols can add to isothiocyanates to form thiocarbamates.

Thiols: Thiols react readily with isothiocyanates to yield dithiocarbamates.

Hydrazines: Hydrazines react to form thiosemicarbazides, which are valuable intermediates in heterocyclic synthesis.

Carbanions: Grignard reagents and other organometallic compounds can add to the isothiocyanate group, leading to the formation of thioamides after hydrolysis.

The reactivity towards these nucleophiles makes this compound a versatile building block in organic synthesis.

While less common than nucleophilic additions, radical additions to the isothiocyanate group have also been reported. These reactions often involve the addition of a radical species to the carbon-sulfur double bond. For instance, α-aminoalkyl radicals, generated via visible-light photoredox catalysis from tertiary amines, can add to the electron-deficient carbon of aryl isothiocyanates to produce α-amino thioamides. organic-chemistry.org The regioselectivity of aryl radical attack on isothiocyanates has been studied, indicating that addition can occur at the sulfur atom to generate S-adducts. rsc.org

Cycloaddition Reactions Involving the Isothiocyanate Group

The heterocumulene structure of the isothiocyanate group, with its perpendicular π systems, makes it an excellent participant in cycloaddition reactions. These reactions provide powerful methods for the construction of various heterocyclic ring systems.

Aryl isothiocyanates are known to undergo [2+3] cycloaddition reactions with a variety of 1,3-dipoles. cdnsciencepub.com In these reactions, the C=S bond of the isothiocyanate acts as the dipolarophile. For example, azomethine ylides, generated from the thermal cleavage of aziridines, can react with aryl isothiocyanates to form 4-thiazoline derivatives. cdnsciencepub.com Similarly, nitrile oxides can undergo [3+2] cycloaddition with the C=S bond of isothiocyanates to afford 1,4,2-oxathiazoles. chemrxiv.org The reaction of 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates can lead to the formation of new tricyclic thiazolo[4,5-d] organic-chemistry.orgrsc.orgchemrxiv.orgtriazoles. rsc.org

The isothiocyanate functionality is a key synthon in the synthesis of a wide array of heterocyclic compounds. sci-hub.se These syntheses often involve an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization. The specific heterocyclic system formed depends on the nature of the nucleophilic partner and the reaction conditions.

Table 2: Examples of Heterocyclic Synthesis from Aryl Isothiocyanates This table illustrates the general synthetic utility of aryl isothiocyanates in forming heterocyclic systems.

| Aryl Isothiocyanate | Reagent | Heterocyclic Product |

| Aroyl isothiocyanates | Alkyl azides | 1,2,4-Dithiazolidines and 1,2,4-thiadiazoles researchgate.net |

| Aryl isothiocyanates | 3-Aroylaziridines | 4-Thiazolines cdnsciencepub.com |

| Aryl isothiocyanates | Alkyl azides | Various heterocycles acs.org |

| Acyl isothiocyanates | Various nucleophiles | Thiazoles, thiadiazoles, triazoles, etc. arkat-usa.org |

Data compiled from various sources on isothiocyanate chemistry. cdnsciencepub.comresearchgate.netacs.orgarkat-usa.org

For example, 4-methoxyphenyl isothiocyanate has been utilized in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H- organic-chemistry.orgcdnsciencepub.comchemrxiv.orgtriazolo-[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides, highlighting its role in constructing complex heterocyclic frameworks. sigmaaldrich.com

Electrophilic Aromatic Substitution on the Methoxy-Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

The methoxy group (-OCH₃) is classified as a strongly activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. rsc.org This directing influence arises from the combination of two opposing electronic effects: a powerful, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I).

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. wikipedia.org This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. saskoer.ca This increased reactivity is referred to as activation. The stabilization of the cationic intermediate (the arenium ion or σ-complex) formed during ortho or para attack further favors these positions, as the oxygen can directly participate in stabilizing the positive charge through resonance. rsc.org

Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond, an inductive effect that deactivates the ring. libretexts.org However, for the methoxy group, the electron-donating resonance effect is dominant and significantly outweighs the inductive effect. rsc.org The result is a net activation of the ring and a strong preference for electrophilic attack at the ortho and para positions. saskoer.cagoogle.com

| Effect Type | Description | Consequence for EAS |

|---|---|---|

| Resonance Effect (+M) | Donation of oxygen's lone pair electrons into the aromatic π-system. | Increases electron density at ortho and para positions, strongly activating the ring and directing substitution to these sites. saskoer.ca |

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the C-O sigma bond due to oxygen's electronegativity. | Slightly deactivates the entire ring. libretexts.org |

| Overall Effect | The resonance effect strongly outweighs the inductive effect. | Strongly activating, ortho, para-director. rsc.org |

In contrast to the methoxy group, the isothiocyanate group (-N=C=S) is an electron-withdrawing group (EWG) and is therefore classified as a deactivating, meta-director for electrophilic aromatic substitution. saskoer.canih.gov Its influence also stems from the combination of resonance and inductive effects.

The isothiocyanate group deactivates the aromatic ring by withdrawing electron density through both induction and resonance, making the ring less nucleophilic and therefore less reactive towards electrophiles. saskoer.ca The electronegative nitrogen and sulfur atoms, combined with the π-bonds in the group, pull electron density away from the benzene ring.

When considering the stability of the carbocation intermediate, attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing isothiocyanate group. This is a highly destabilized arrangement. wikipedia.org Attack at the meta position, however, avoids placing the positive charge adjacent to the deactivating group. libretexts.org Consequently, the transition state for meta substitution is lower in energy than for ortho or para substitution, leading to the meta product being favored. wikipedia.org

| Effect Type | Description | Consequence for EAS |

|---|---|---|

| Resonance Effect (-M) | Withdrawal of π-electron density from the ring to stabilize the substituent. Destabilizes the arenium ion in ortho/para attack. | Deactivates the ring and directs substitution away from ortho and para positions. wikipedia.org |

| Inductive Effect (-I) | Withdrawal of sigma-electron density due to the electronegativity of the nitrogen and sulfur atoms. | Deactivates the entire ring. libretexts.org |

| Overall Effect | Both effects work in conjunction to reduce the ring's electron density. | Deactivating, meta-director. saskoer.ca |

When both a methoxy and an isothiocyanate group are present on the same ring, their competing effects must be considered. The strongly activating ortho, para-directing methoxy group will dominate the deactivating meta-directing isothiocyanate group, meaning that electrophilic substitution will occur predominantly at the positions that are ortho and para to the methoxy group.

Thermal Rearrangements and Isomerization Processes

Aryl isothiocyanates are participants in a well-known isomerization equilibrium with their corresponding aryl thiocyanate (B1210189) (Ar-S-C≡N) isomers. wikipedia.org In general, the isothiocyanate form (Ar-N=C=S) is the more thermodynamically stable of the two. chemrxiv.org Consequently, thermal processes involving these compounds are often characterized by the conversion of the thiocyanate isomer into the more stable isothiocyanate.

This isomerization is typically achieved by heating the aryl thiocyanate, which promotes a rearrangement to the aryl isothiocyanate. google.com While this conversion is well-documented, the reverse reaction—the isomerization of a stable aryl isothiocyanate back to an aryl thiocyanate—is not a common thermal process. This indicates that aryl isothiocyanates, including this compound, possess considerable thermal stability with respect to this specific isomerization pathway. At very high temperatures, pyrolysis of aryl isothiocyanates can lead to decomposition rather than simple isomerization. rsc.orgrsc.org

| Process | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Thiocyanate-Isothiocyanate Isomerization | Aryl Thiocyanate (Ar-SCN) | Aryl Isothiocyanate (Ar-NCS) | Elevated temperatures. google.com |

Other specialized rearrangements of aryl isothiocyanates can occur but typically require specific structural features within the molecule or the presence of catalysts, such as the tert-amino effect-promoted rearrangement. nih.gov For simple aryl isothiocyanates, the primary relevant isomerization is their formation from the less stable thiocyanate precursors.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of (isothiocyanatomethoxy)benzene, distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the methylene (B1212753) (-CH₂) group are expected.

Aromatic Protons (C₆H₅-) : The five protons on the monosubstituted benzene ring are chemically non-equivalent and would typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. oregonstate.edulibretexts.org Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the attached -OCH₂NCS group. The protons ortho to the substituent are expected at a different chemical shift than the meta and para protons. Spin-spin coupling between adjacent aromatic protons would result in complex multiplets, such as doublets and triplets.

Aliphatic Protons (-O-CH₂-NCS) : The two protons of the methylene bridge are in a unique chemical environment, situated between an oxygen atom and the nitrogen of the isothiocyanate group. These protons would likely produce a sharp singlet, as there are no adjacent protons to couple with. The electronegativity of the neighboring oxygen and nitrogen atoms would cause a significant downfield shift, with the signal expected to appear in the range of 4.5 to 5.5 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (ortho) | ~6.8 - 7.2 | Doublet or Multiplet |

| Aromatic (meta) | ~7.2 - 7.4 | Triplet or Multiplet |

| Aromatic (para) | ~6.9 - 7.1 | Triplet or Multiplet |

| Methylene (-CH₂-) | ~4.5 - 5.5 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are anticipated for each unique carbon environment.

Aromatic Carbons : The benzene ring contains four unique carbon signals: the ipso-carbon directly attached to the oxygen, and the ortho, meta, and para carbons. The ipso-carbon (C-O) is expected to be significantly deshielded, appearing far downfield, typically around 155-160 ppm. hw.ac.uk The other aromatic carbons generally resonate in the 110-150 ppm range. libretexts.orglibretexts.org

Methylene Carbon (-O-CH₂-NCS) : The carbon of the methylene bridge is bonded to two electronegative atoms (O and N), which would shift its signal downfield into the 50-70 ppm region. libretexts.org

Isothiocyanate Carbon (-N=C=S) : The carbon of the isothiocyanate group is highly deshielded and typically appears in the 120-140 ppm region. glaserchemgroup.commst.edu However, this signal is often very broad or of low intensity, sometimes to the point of being unobservable ("near-silent"). glaserchemgroup.com This phenomenon is attributed to the structural flexibility and bending dynamics of the N=C=S group. glaserchemgroup.commst.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso, C-O) | ~155 - 160 |

| Aromatic (ortho, meta, para) | ~110 - 140 |

| Methylene (-CH₂-) | ~50 - 70 |

| Isothiocyanate (-NCS) | ~120 - 140 (often broad) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. jeolusa.comwikipedia.org For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, helping to decipher their ortho, meta, and para relationships. No cross-peaks would be expected for the methylene protons, confirming they are an isolated spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). columbia.edulibretexts.org An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton singlet to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two to four bonds. columbia.edulibretexts.org This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons (-CH₂-) and the ipso-carbon of the aromatic ring, as well as a correlation to the isothiocyanate carbon, confirming the C₆H₅-O-CH₂-NCS connectivity. glaserchemgroup.comscribd.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Characteristic Isothiocyanate Vibrational Modes (e.g., N=C=S stretch)

The isothiocyanate (-N=C=S) group has a highly characteristic and intense absorption band in the IR spectrum. This band arises from the asymmetric stretching vibration of the N=C=S moiety and is typically observed in the range of 2140-1990 cm⁻¹. libretexts.orglibretexts.org This strong, sharp peak is a key diagnostic feature for identifying isothiocyanate compounds. The corresponding symmetric stretch is often weaker and appears at a lower frequency.

Table 3: Characteristic IR Frequencies for the Isothiocyanate Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N=C=S Stretch | 2140 - 1990 | Strong |

| Symmetric N=C=S Stretch | ~1000 - 1200 | Variable |

Aromatic Ring Vibrations and Substitution Patterns

The benzene ring gives rise to a series of characteristic absorptions in both IR and Raman spectra. nih.gov

C-H Stretching : Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹). orgchemboulder.comlibretexts.org

C=C Ring Stretching : The stretching of the carbon-carbon bonds within the aromatic ring results in a set of sharp, medium-intensity bands in the 1620-1400 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Out-of-Plane (OOP) C-H Bending : Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. orgchemboulder.comthieme-connect.de The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a monosubstituted ring like that in this compound, two strong bands are typically expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. libretexts.orgspectroscopyonline.com

The Raman spectrum would also show these vibrations, often with different relative intensities, providing complementary information for a complete vibrational analysis. nih.gov

Mass Spectrometry (MS) in Molecular and Fragment Ion Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) of 1-isothiocyanato-4-methoxybenzene provides critical information about its molecular mass and fragmentation pathways. In a typical EIMS spectrum, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The mass spectrum of 1-isothiocyanato-4-methoxybenzene, as documented in the NIST Mass Spectrometry Data Center, prominently displays the molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 165, which corresponds to the nominal molecular weight of the compound (165.21 g/mol ) researchgate.net. The fragmentation pattern observed in the EIMS spectrum is characteristic of the molecule's structure. Key fragment ions include a significant peak at m/z 107, which can be attributed to the methoxyphenyl radical cation, and a peak at m/z 77, corresponding to the phenyl radical cation, formed by the subsequent loss of a neutral formaldehyde (HCHO) molecule beilstein-journals.org.

Table 1: Key Fragment Ions in the EIMS of 1-Isothiocyanato-4-methoxybenzene

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 165 | [C8H7NOS]+ (Molecular Ion) |

| 107 | [C7H7O]+ (Methoxyphenyl radical cation) |

| 77 | [C6H5]+ (Phenyl radical cation) |

Data sourced from NIST Mass Spectrometry Data Center

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 1-isothiocyanato-4-methoxybenzene, the molecular formula is C8H7NOS researchgate.netrsc.orgmdpi.com.

The theoretical exact mass of this compound, calculated based on the most abundant isotopes of its constituent elements, is 165.02483502 Da rsc.org. HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of C8H7NOS. This high degree of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 2: Elemental Composition and Exact Mass of 1-Isothiocyanato-4-methoxybenzene

| Property | Value |

| Molecular Formula | C8H7NOS |

| Calculated Exact Mass | 165.02483502 Da |

Data sourced from PubChem rsc.org

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a specific single-crystal X-ray diffraction study for 1-isothiocyanato-4-methoxybenzene has not been reported in the surveyed scientific literature. While crystallographic data exists for derivatives and reaction products of this compound, the crystal structure of 1-isothiocyanato-4-methoxybenzene itself remains to be experimentally determined and published. Such a study would provide invaluable data, including the crystal system, space group, and precise atomic coordinates, offering a definitive view of its solid-state architecture.

Computational Chemistry and Theoretical Investigations of Isothiocyanatomethoxy Benzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule, which in turn dictates its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density. A cornerstone of DFT is the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.

A DFT study on (isothiocyanatomethoxy)benzene would begin with a geometry optimization. This iterative process adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. The calculation would yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzene (B151609) ring, the specific bond lengths of the C-O, O-CH2, CH2-N, N=C, and C=S bonds, and the rotational orientation of the methoxy (B1213986) and isothiocyanate groups relative to the phenyl ring.

Upon reaching the optimized geometry, the calculation provides the ground state energy of the molecule. This energy is a crucial thermodynamic quantity used to predict the stability of the molecule and to calculate the enthalpies of reaction. While specific data for this compound is not available, a hypothetical data table from such a calculation would resemble the following:

| Parameter | Hypothetical Calculated Value |

| C-C (ring) Bond Length | ~1.39 Å |

| C-O Bond Length | ~1.36 Å |

| N=C Bond Length | ~1.21 Å |

| C=S Bond Length | ~1.56 Å |

| C-O-C Bond Angle | ~118° |

| Ground State Energy | Value in Hartrees (a.u.) |

Note: The values in this table are illustrative estimates based on typical bond lengths and are not the result of an actual calculation on this compound.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. libretexts.orglibretexts.org These molecular orbitals are formed from the combination of atomic orbitals. The analysis of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is central to Frontier Orbital Theory. masterorganicchemistry.com

The HOMO is the orbital with the highest energy that contains electrons and acts as the electron donor in a chemical reaction. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a molecular orbital analysis would show:

HOMO: The methoxy group (-OCH3) is a strong electron-donating group, which would increase the energy of the HOMO and likely localize its electron density primarily on the benzene ring, particularly at the ortho and para positions.

LUMO: The isothiocyanate group (-NCS) is an electron-withdrawing group. It would lower the energy of the LUMO, and the LUMO's electron density would likely be concentrated around the isothiocyanate moiety and the benzene ring.

The interplay of the electron-donating methoxy group and the electron-withdrawing isothiocyanate group would determine the precise energies and the magnitude of the HOMO-LUMO gap.

| Orbital | Description | Expected Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Benzene Ring (ortho/para to methoxy group) |

| LUMO | Lowest Unoccupied Molecular Orbital | Isothiocyanate group and Benzene Ring |

| HOMO-LUMO Gap | Energy difference (EHOMO - ELUMO) | Influences chemical reactivity and spectral properties |

Note: This table describes the expected qualitative features of the frontier orbitals for this compound based on general chemical principles.

Reactivity and Mechanism Studies

Computational chemistry provides invaluable tools for investigating how chemical reactions occur, allowing researchers to map out reaction pathways and predict the outcomes of reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The transition state is a specific configuration along the reaction coordinate that represents the energy maximum. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

Computational methods can locate transition state structures by searching for a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction pathway from reactant to product.

For this compound, one could theoretically study various reactions, such as its hydrolysis or its reaction with a nucleophile. A computational study would model the reactants, products, and the intervening transition state. For example, in a reaction involving nucleophilic attack at the isothiocyanate carbon, calculations would provide the structure of the transition state, showing the partially formed and partially broken bonds, and its energy relative to the reactants. This would allow for a quantitative prediction of the reaction's feasibility and rate. However, no such specific studies have been published for this molecule.

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over another. In aromatic compounds like this compound, electrophilic aromatic substitution is a common reaction class where regioselectivity is paramount. nih.gov The existing substituents on the benzene ring direct incoming electrophiles to specific positions.

Computational models can predict regioselectivity by calculating the relative energies of the intermediate carbocations (the sigma complex or Wheland intermediate) formed when an electrophile attacks different positions on the ring. The position that leads to the most stable intermediate, and thus the lowest energy transition state, is the preferred site of reaction. nih.gov

In this compound, two directing groups are present:

Methoxy (-OCH3): This is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Therefore, for an electrophilic aromatic substitution reaction, the methoxy group would strongly direct incoming electrophiles to the positions ortho and para to it. Computational calculations would quantify this preference by showing significantly lower activation energies for attack at these positions compared to the meta position.

| Position of Electrophilic Attack | Directing Influence | Predicted Reactivity |

| Ortho (to -OCH3) | Activated by -OCH3 | Favorable |

| Meta (to -OCH3) | Deactivated by -OCH3 | Unfavorable |

| Para (to -OCH3) | Activated by -OCH3 | Highly Favorable (often preferred over ortho due to less steric hindrance) |

Spectroscopic Property Simulations

Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and identifying molecules. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental ones.

For this compound, computational simulations could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectrum Simulation: This calculation involves computing the vibrational frequencies of the molecule. Each frequency corresponds to a specific molecular motion (e.g., C-H stretch, N=C=S asymmetric stretch). The simulation yields a list of frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. This would be expected to show characteristic peaks for the aromatic ring, the C-O ether linkage, and the highly intense asymmetric stretch of the -NCS group (typically around 2000-2200 cm⁻¹).

NMR Spectrum Simulation: NMR simulations calculate the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted into chemical shifts relative to a standard (like TMS). Such a calculation for this compound would predict the chemical shift for each unique proton and carbon atom in the molecule, aiding in the assignment of peaks in an experimental NMR spectrum. The electron-donating and withdrawing effects of the substituents would cause distinct shifts in the aromatic region of both the ¹H and ¹³C spectra.

While these simulations are standard computational procedures, no specific simulated spectra for this compound have been found in the searched literature.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a cornerstone of modern structural elucidation. researchgate.net For this compound, methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable estimations of ¹H and ¹³C chemical shifts. longdom.org These calculations yield nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is sensitive to the chosen computational level and the treatment of environmental effects, such as the solvent. nih.govmdpi.com Implicit solvent models, like the Polarizable Continuum Model (PCM), can be incorporated to simulate the influence of a solvent, which can be crucial for molecules with polar groups. researchgate.net

The predicted chemical shifts for this compound reflect its distinct electronic environment. The aromatic protons and carbons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing isothiocyanate group (-NCS). The methylene (B1212753) protons of the methoxy group are expected to appear as a singlet, with a chemical shift influenced by the adjacent oxygen and benzene ring. The aromatic protons will exhibit a complex splitting pattern characteristic of a substituted benzene ring.

Interactive Table 5.3.1-1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are illustrative, based on typical chemical shift ranges and DFT-based computational predictions for analogous structures. Values are referenced to TMS.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (CH₂) | 4.9 - 5.2 | 68 - 72 |

| Aromatic (C-H) | 6.9 - 7.5 | 114 - 130 |

| Aromatic (C-O) | - | 155 - 160 |

| Aromatic (C-CH₂) | - | 135 - 140 |

| Isothiocyanate (N=C=S) | - | 130 - 135 |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.govsu.se Computational frequency calculations are indispensable for the accurate assignment of experimental spectra. osti.gov These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). The output provides a list of vibrational frequencies and their corresponding IR intensities and Raman activities, allowing for the simulation of the full spectra. cardiff.ac.ukarxiv.org

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. osti.gov To improve agreement, it is common practice to apply a uniform or mode-specific scaling factor. longdom.org

For this compound, the vibrational spectrum is characterized by several key modes:

Isothiocyanate (-NCS) group: A very strong and characteristic asymmetric stretching vibration (νₐₛ(NCS)) typically appears in the 2000–2150 cm⁻¹ region. The symmetric stretch is weaker and found at lower frequencies.

Methoxy (-OCH₂) group: C-O stretching vibrations are prominent, as are the symmetric and asymmetric C-H stretches of the methylene group.

Benzene Ring: Aromatic C-H stretching modes appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending modes and C=C ring stretching vibrations occur in the 1600–700 cm⁻¹ region.

Interactive Table 5.3.2-1: Calculated Vibrational Frequencies and Assignments for this compound

Note: The following data are illustrative and based on DFT calculations for molecules containing similar functional groups. Frequencies are unscaled.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| 3080 - 3050 | Medium | High | Aromatic C-H stretch |

| 2980 - 2920 | Medium | Medium | Methylene C-H asymmetric & symmetric stretch |

| 2110 | Very High | Medium | N=C=S asymmetric stretch |

| 1605 | High | High | Aromatic C=C stretch |

| 1495 | High | High | Aromatic C=C stretch |

| 1250 | High | Medium | C-O-C asymmetric stretch |

| 1040 | Medium | Low | C-O-C symmetric stretch |

| 850 | Low | High | N=C=S symmetric stretch |

| 750 | High | Low | Aromatic C-H out-of-plane bend |

Intermolecular Interactions and Aggregation Studies

The behavior of this compound in the condensed phase (liquid or solid) is governed by a network of intermolecular interactions. These forces dictate properties such as boiling point, solubility, and crystal packing. Computational chemistry offers methods to analyze and quantify these often subtle interactions.

Analysis of Weak Interactions in Condensed Phases

This compound can participate in several types of weak intermolecular interactions. documentsdelivered.com The aromatic ring is a key player, capable of engaging in π-π stacking and C-H···π interactions. chemrxiv.orgnih.gov In π-π stacking, two benzene rings align in either a face-to-face or a parallel-displaced manner. The methylene C-H groups or C-H groups from neighboring aromatic rings can also interact with the electron-rich face of the benzene ring (C-H···π).

Furthermore, the presence of electronegative oxygen, nitrogen, and sulfur atoms allows for dipole-dipole interactions and potential weak hydrogen bonding. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor in interactions with suitable donors (e.g., C-H···O). nih.gov Though less common, the sulfur and nitrogen atoms of the isothiocyanate group can also participate in such weak interactions. These varied and cooperative interactions can lead to the formation of ordered local structures or aggregates in solution. nih.govosti.gov

Studies of Solvation Effects

The properties and reactivity of a molecule can be significantly altered by its solvent environment. dntb.gov.ua Computational solvation models are used to simulate these effects. The most common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.netdntb.gov.ua

For this compound, solvation studies can predict how its properties change in solvents of varying polarity. For example:

Dipole Moment: The molecular dipole moment is expected to increase in more polar solvents due to stabilization of the charge distribution by the dielectric medium.

Spectroscopic Shifts: Solvation can induce shifts in NMR and vibrational spectra. researchgate.net For instance, the high-intensity N=C=S stretching frequency may shift depending on the solvent's ability to interact with this polar group. The chemical shifts of protons near polar functional groups are also sensitive to the solvent environment. liverpool.ac.uk

By performing calculations in simulated environments like water, chloroform, or benzene, a theoretical understanding of how the solvent modulates the molecule's electronic structure and conformational preferences can be achieved. mdpi.comnih.gov

Applications of Isothiocyanatomethoxy Benzene in Chemical Synthesis and Materials Science

Building Block for Heterocyclic Compounds

The electrophilic carbon atom of the isothiocyanate group in (isothiocyanatomethoxy)benzene readily reacts with nucleophiles, a property that is extensively exploited in the synthesis of a diverse array of heterocyclic compounds. These reactions often proceed with high efficiency and regioselectivity, providing access to complex molecular architectures.

Synthesis of Nitrogen and Sulfur-Containing Heterocycles

This compound is a key precursor in the synthesis of various nitrogen and sulfur-containing heterocycles. These structural motifs are prevalent in many biologically active molecules and functional materials.

One prominent application is in the synthesis of thiazole (B1198619) derivatives . For instance, the reaction of 4-methoxyphenyl (B3050149) isothiocyanate with α-bromo ketones in the presence of an amine leads to the formation of substituted thiazoles. This multicomponent reaction proceeds efficiently to yield functionalized thiazole rings, which are core structures in many pharmaceutical compounds.

Similarly, it is utilized in the preparation of 1,3,4-thiadiazoles . The synthesis typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazides to form thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized under acidic conditions to yield the corresponding 2,5-disubstituted 1,3,4-thiadiazoles. These compounds are known to exhibit a range of biological activities.

Furthermore, this compound is employed in the synthesis of triazole derivatives. For example, it can react with hydrazine (B178648) derivatives to form thiosemicarbazides, which can subsequently be cyclized to afford 1,2,4-triazole-3-thiones. These triazole derivatives are of interest for their potential applications in medicinal chemistry and materials science. The reaction of 4-methoxyphenyl isothiocyanate with various reagents to form these heterocycles is a testament to its utility in constructing diverse chemical scaffolds.

Precursor to Thioureas and Related Derivatives

The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas . This reaction is based on the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

The resulting thiourea (B124793) derivatives are valuable intermediates in organic synthesis and are also investigated for their own biological activities. For instance, N-(4-methoxyphenyl)thiourea derivatives have been synthesized and evaluated for various biological applications. The reaction conditions for thiourea synthesis are generally mild, and a wide range of amines can be used, allowing for the creation of a diverse library of thiourea compounds. These thiourea derivatives can be further modified to create more complex molecules, including guanidines and other heterocyclic systems. The straightforward nature of this reaction makes this compound a fundamental building block for introducing the thiourea moiety into a molecule.

Role in Polymer Chemistry and Functional Materials

The reactivity of the isothiocyanate group also lends itself to applications in polymer chemistry, where this compound can be used as a monomer or an intermediate to synthesize functional polymers and specialty materials.

Monomer or Intermediate in Polymerization Reactions

This compound can participate in polymerization reactions to form polythioureas . When reacted with diamines, it can undergo step-growth polymerization to yield linear polymers containing the thiourea linkage in the polymer backbone. The properties of the resulting polythioureas can be tailored by the choice of the diamine comonomer.

While the direct homopolymerization of this compound is not common, its ability to react with various functional groups makes it a useful comonomer. For example, it can be incorporated into polymer chains to introduce the methoxyphenyl and thiourea functionalities, which can impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Contribution to Specialty Materials Synthesis

The introduction of the this compound moiety into a polymer can lead to the development of specialty materials with unique properties. The methoxy (B1213986) group can influence the polymer's electronic properties and solubility, while the thiourea group can act as a site for further chemical modification or as a hydrogen-bonding motif to control the polymer's morphology.

For instance, polymers functionalized with isothiocyanate groups can be used to modify surfaces or to create cross-linked materials. The isothiocyanate group can react with nucleophilic sites on a surface or on another polymer chain to form covalent bonds. This approach can be used to create functional coatings, membranes, or hydrogels with tailored properties for specific applications.

Intermediate in Agrochemical Development

The isothiocyanate functional group is present in a number of biologically active compounds, including those with applications in agriculture. This compound serves as a valuable intermediate in the synthesis of potential new agrochemicals.

The development of novel pesticides often involves the synthesis and screening of a large number of compounds containing various functional groups. The reactivity of the isothiocyanate group in this compound allows for its incorporation into a wide range of molecular scaffolds. Thiourea derivatives, which are readily prepared from this compound, are known to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.

For example, the thiourea moiety can be a key pharmacophore in fungicides that inhibit fungal growth. By synthesizing a variety of thiourea derivatives from this compound and different amines, researchers can explore the structure-activity relationships and optimize the compound's efficacy against specific plant pathogens. Similarly, isothiocyanate-derived compounds have been investigated for their herbicidal activity. While specific commercial agrochemicals derived directly from this compound are not widely documented, its role as a versatile intermediate allows for the exploration of new chemical space in the ongoing search for more effective and environmentally benign crop protection agents.

Synthesis of Compounds with Potential Algaecidal Properties

The isothiocyanate group of this compound is a key functional group for the synthesis of thiourea derivatives, a class of compounds that has been investigated for its potential as algaecides. The synthesis involves the reaction of this compound with various primary or secondary amines to form N,N'-disubstituted thioureas.

Recent research has focused on the discovery of novel inhibitors for fructose-1,6-bisphosphate aldolase (B8822740) (FBA), an essential enzyme in the metabolic pathway of cyanobacteria. By targeting the active site of this enzyme, it is possible to disrupt the organism's growth and proliferation. A fragment-based virtual screening approach has led to the identification of thiourea derivatives as potent inhibitors of FBA from cyanobacteria (CyFBA). nih.gov

While specific studies on thiourea derivatives of this compound are not extensively documented in publicly available literature, the general findings from related compounds suggest a promising avenue for research. For instance, a study on N-(2-benzoylhydrazine-1-carbonothioyl) benzamide (B126) derivatives, a class of thiourea-containing compounds, demonstrated significant inhibitory activity against CyFBA and potent in vivo activity against Synechocystis sp. nih.gov

Table 1: Example of Algaecidal Activity of a Thiourea Derivative

| Compound | Target Enzyme | Inhibitory Activity (Ki) | In vivo Activity (against Synechocystis sp.) |

| L14 (A thiourea derivative) | CyFBA-II | 0.65 μM | Potent |

This table presents data for a representative thiourea derivative from a study on novel aldolase inhibitors to illustrate the potential of this class of compounds. nih.gov

The synthesis of thiourea derivatives from this compound could lead to new compounds with enhanced algaecidal properties. The methoxy group on the benzene (B151609) ring can influence the electronic and steric properties of the molecule, potentially leading to improved binding affinity with the target enzyme. Further research in this area would involve the synthesis of a library of thiourea derivatives of this compound and their subsequent evaluation for algaecidal activity.

Exploration in Crop Protection Agents

The versatile chemical nature of isothiocyanates and their derivatives has led to their exploration as potential agents for crop protection. mdpi.com These compounds have been investigated for their herbicidal and fungicidal activities. nih.govnih.gov The synthesis of novel compounds for crop protection often involves the combination of different pharmacophores to create molecules with enhanced efficacy and a broader spectrum of activity.

This compound can serve as a starting material for the synthesis of various compounds with potential applications in agriculture. For example, the reaction of isothiocyanates with substituted pyrazoles has been shown to yield novel compounds with significant herbicidal activity. nih.gov One study reported that compounds derived from this synthetic approach exhibited good herbicidal activities against several weed species. nih.gov

Table 2: Herbicidal Activity of Example Isothiocyanate Derivatives

| Compound | EC50 against Echinochloa crusgalli (µg/mL) | EC50 against Cyperus iria (µg/mL) | EC50 against Dactylis glomerata (µg/mL) | EC50 against Trifolium repens (µg/mL) |

| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |

| 3-7 | 65.33 | 64.90 | 59.41 | 67.41 |

This table shows the herbicidal activity of two pyrazole (B372694) isothiocyanate derivatives against four weed species, demonstrating the potential of isothiocyanates in herbicide development. nih.gov

Furthermore, thiourea derivatives, which can be readily synthesized from this compound, have also been investigated for their agricultural applications, including as fungicides and herbicides. researchgate.net The development of new crop protection agents based on the this compound scaffold represents a viable area for future research.

Design of Chemical Probes and Tags in Basic Chemical Research

The isothiocyanate functional group is a valuable reactive handle for the development of chemical probes and tags. Its ability to form stable thiourea linkages with primary amines makes it suitable for labeling biomolecules such as proteins and amino-modified nucleic acids. nih.gov The methoxybenzene moiety of this compound can be incorporated into fluorescent probes, where the methoxy group can act as an electron-donating group, potentially influencing the photophysical properties of the fluorophore.

The design of fluorescent probes often involves a fluorophore unit, a recognition unit, and a linker. In the case of probes derived from this compound, the methoxy-substituted phenyl ring could be part of the fluorophore system. The isothiocyanate group serves as the reactive site for conjugation to a target molecule.

For example, near-infrared (NIR) emitting fluorophores bearing an isothiocyanato group have been synthesized and successfully conjugated to monoclonal antibodies. nih.gov These bioconjugates were then used for the selective targeting and imaging of cells. While this example uses larger chromophores, the principle of using an isothiocyanate for bioconjugation is directly applicable.

The methoxy group can have a significant effect on the fluorescence properties of a molecule. For instance, a study on a chalcone-based fluorescent probe for thiophenols demonstrated a significant fluorescence enhancement upon reaction, with the methoxy group of the analyte playing a role in the electronic properties of the system. nih.gov

Table 3: Example of a Fluorescent Probe for Thiophenol Detection

| Probe | Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Enhancement |

| probe-KCP | 4-methoxy-thiophenol | 410 nm | 540 nm | ~160-fold |

This table illustrates the properties of a fluorescent probe for detecting a methoxy-substituted analyte, highlighting the role of such groups in fluorescence signaling. nih.gov

This compound could be a valuable building block for creating a variety of chemical probes. By attaching it to different fluorophores, researchers could develop a range of probes with varying spectral properties for multiplexed imaging applications. Furthermore, the reactivity of the isothiocyanate group can be fine-tuned to achieve selective labeling of specific cellular components. The development of novel probes based on this scaffold could contribute to a better understanding of complex biological processes.

Future Research Directions and Emerging Trends for Isothiocyanatomethoxy Benzene

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl isothiocyanates has traditionally relied on reagents like the highly toxic thiophosgene. chemrxiv.orgrsc.org Modern synthetic chemistry is increasingly focused on developing greener, safer, and more efficient methodologies. For (isothiocyanatomethoxy)benzene, future research is geared towards atom-economical and environmentally benign synthetic pathways.

Recent advancements have highlighted several promising strategies. One such approach involves the use of elemental sulfur as a mild and sustainable sulfur source for the conversion of isocyanides to isothiocyanates. rsc.org This can be achieved through amine-catalyzed sulfurization, which offers a more environmentally friendly alternative to traditional methods. sioc-journal.cntandfonline.com Another green approach is the one-pot synthesis from the corresponding amines and carbon disulfide, promoted by inexpensive and readily available reagents like sodium hydroxide, which can serve as both a base and a desulfurating agent under mild conditions. numberanalytics.com The use of desulfurizing agents like zinc peroxide also presents a clean and efficient procedure. numberanalytics.com

Furthermore, the development of one-pot, multi-step processes starting from readily available precursors is a key trend. For instance, methods involving the reaction of amines with phenyl chlorothionoformate offer a versatile route to both electron-rich and electron-deficient aryl isothiocyanates. thieme-connect.comrsc.org Microwave-assisted synthesis is also being explored to accelerate reaction times and improve yields, for example, in the thionation of isocyanates using Lawesson's reagent in aqueous media. tandfonline.com

Future efforts will likely concentrate on catalyst development, particularly using earth-abundant and non-toxic metals, and the optimization of reaction conditions to minimize waste and energy consumption. The goal is to establish scalable and cost-effective syntheses for this compound and its analogues, making them more accessible for further research and potential applications.

Table 1: Comparison of Synthetic Methods for Aryl Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Thiophosgene | Effective for a broad range of amines | Highly toxic reagent |

| Amine-catalyzed sulfurization | Isocyanide, Elemental Sulfur, Amine catalyst (e.g., DBU) | Sustainable, mild conditions, low toxicity sioc-journal.cntandfonline.com | May require synthesis of isocyanide precursor |

| Base-promoted one-pot synthesis | Aryl amine, Carbon disulfide, NaOH | Green, inexpensive, no extra desulfurating agent numberanalytics.com | May not be suitable for all substrates |

| Zinc peroxide desulfurization | Amine, Carbon disulfide, Zinc peroxide | Clean, efficient, mild conditions numberanalytics.com | Requires preparation of zinc peroxide |

| Phenyl chlorothionoformate method | Amine, Phenyl chlorothionoformate, NaOH | Versatile for electron-rich and -deficient amines thieme-connect.comrsc.org | Two-step process may be required for some substrates |

| Microwave-assisted thionation | Isocyanate, Lawesson's reagent, Water/Acetone | Rapid, high yields tandfonline.com | Requires microwave reactor |

Exploration of Underutilized Reactivity Pathways

The isothiocyanate group is a versatile functional group known for its electrophilicity, making it a valuable synthon in organic synthesis. While its reactions with nucleophiles like amines and alcohols to form thioureas and thiocarbamates are well-established, there is a growing interest in exploring less common reactivity patterns for this compound.

One emerging area is the participation of aryl isothiocyanates in cycloaddition reactions . For example, they can react with dienes or other unsaturated systems to construct heterocyclic scaffolds. smolecule.comnih.gov The [3+2] cycloaddition of donor-acceptor cyclopropanes with isothiocyanates, mediated by Lewis acids, provides access to five-membered heterocycles. researchgate.net The unique electronic properties of the methoxy-substituted benzene (B151609) ring could influence the regioselectivity and stereoselectivity of these cycloadditions, a domain that remains largely unexplored.

Another promising avenue is the investigation of catalytic transformations that go beyond simple nucleophilic additions. The development of transition-metal-catalyzed reactions involving the C=N or C=S bond of the isothiocyanate group could lead to novel molecular architectures. For instance, the reaction of aryl isothiocyanates with 2-naphthols in the presence of DABCO as an organocatalyst to form 2-iminonaphtho-1,3-oxathioles represents an interesting transformation. sci-hub.st The peculiar reactivity of 4-methoxyphenylisothiocyanate with pentaphenylborole, leading to fused bicyclic and tetracyclic systems, highlights the potential for discovering unique transformations driven by the electronic nature of the substituents. kubikat.org

Future research could focus on:

Asymmetric catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the isothiocyanate group.

Photoredox catalysis: Utilizing visible light to initiate novel radical-based transformations of this compound.

Tandem reactions: Designing sequential reactions where the isothiocyanate group participates in a cascade of bond-forming events.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.netarxiv.orgnih.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its structure, reactivity, and electronic properties.

DFT calculations can be employed to:

Predict reaction mechanisms: By modeling the transition states and intermediates of potential reactions, researchers can gain a better understanding of the reaction pathways and predict the most likely products. This is particularly valuable for exploring the underutilized reactivity pathways mentioned in the previous section.

Elucidate electronic structure: Computational methods can map the electron density distribution within the molecule, revealing how the electron-donating methoxy (B1213986) group and the electron-withdrawing isothiocyanate group influence the aromatic ring and each other. This information is crucial for understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Simulate spectroscopic properties: DFT can be used to calculate NMR, IR, and UV-Vis spectra, which can aid in the characterization of this compound and its reaction products.

Design novel catalysts: By modeling the interaction of the substrate with potential catalysts, computational chemistry can guide the design of more efficient and selective catalysts for transformations involving this compound.

The integration of machine learning with computational chemistry is an emerging trend that could accelerate the discovery of new reactions and materials based on this scaffold. researchgate.net

Integration in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating structural elements from each starting material. smolecule.com Isothiocyanates are excellent components in MCRs due to their reactivity profile. This compound, with its specific electronic properties, is a promising candidate for the design of novel MCRs.

The Ugi four-component reaction (U-4CR) is a classic MCR where an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid react to form an α-acylamino amide. While isocyanides are the typical fourth component, variations of the Ugi reaction and other MCRs can utilize isothiocyanates. For instance, the reaction of aryl isothiocyanates, amines, and sulfonium (B1226848) salts can lead to S-alkyl isothioureas. smolecule.com The development of Ugi-type reactions that can directly incorporate this compound would open up avenues to vast libraries of complex molecules with potential biological activity.

Future research in this area will likely focus on:

Discovering new MCRs: Designing novel reaction cascades that incorporate this compound as a key building block.

Expanding the scope of existing MCRs: Investigating the reactivity of this compound in known MCRs to synthesize new classes of compounds.

Stereoselective MCRs: Developing chiral catalysts or auxiliaries to control the stereochemical outcome of MCRs involving this compound.

Green MCRs: Performing these reactions in environmentally friendly solvents or under solvent-free conditions to enhance their sustainability.

The integration of this compound into MCRs holds significant promise for the rapid generation of molecular diversity and the discovery of new functional molecules.

Investigation of Analogues with Tunable Electronic Properties

The electronic properties of a molecule are critical in determining its reactivity and potential applications, particularly in materials science and medicinal chemistry. The benzene ring of this compound can be further functionalized with various substituents to fine-tune its electronic characteristics.

The introduction of electron-donating groups (EDGs) , such as additional methoxy or alkyl groups, can increase the electron density of the aromatic ring, potentially enhancing its reactivity towards electrophiles and modifying the properties of the isothiocyanate group. Conversely, the incorporation of electron-withdrawing groups (EWGs) , such as nitro, cyano, or halogen groups, can decrease the electron density, making the aromatic ring more susceptible to nucleophilic attack and altering the electrophilicity of the isothiocyanate. thieme-connect.comresearchgate.net

Research in this area is directed towards:

Systematic synthesis of analogues: Preparing a library of this compound derivatives with a wide range of substituents at different positions on the aromatic ring.

Structure-property relationship studies: Investigating how the nature and position of these substituents affect the molecule's electronic properties (e.g., HOMO-LUMO gap, dipole moment), spectroscopic characteristics, and reactivity. thieme-connect.com

Applications in materials science: Exploring the potential of these analogues in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or liquid crystals, where tunable electronic properties are highly desirable. For example, fluorosubstituted isothiocyanatoterphenyls have been investigated for their mesogenic and dielectric properties.

Biological activity screening: Evaluating the biological activity of these analogues, as the electronic properties can significantly influence their interactions with biological targets. thieme-connect.com

By systematically modifying the structure of this compound, researchers can create a palette of molecules with tailored electronic properties, paving the way for new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.